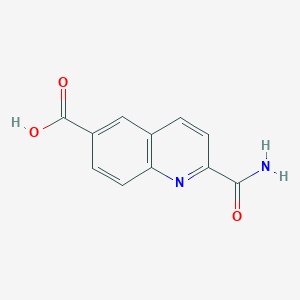

2-carbamoylquinoline-6-carboxylic acid

Descripción

2-Methylquinoline-6-carboxylic acid (CAS: 635-80-3) is a quinoline derivative with a methyl group at position 2 and a carboxylic acid moiety at position 4. Its molecular formula is C₁₁H₉NO₂, and it has a molecular weight of 187.19 g/mol. This compound is a solid at room temperature and is commercially available from suppliers such as Thermo Scientific Chemicals and TCI Chemicals . Synonyms include quinaldine-6-carboxylic acid and 6-carboxy-2-methylquinoline .

Propiedades

Fórmula molecular |

C11H8N2O3 |

|---|---|

Peso molecular |

216.19 g/mol |

Nombre IUPAC |

2-carbamoylquinoline-6-carboxylic acid |

InChI |

InChI=1S/C11H8N2O3/c12-10(14)9-4-1-6-5-7(11(15)16)2-3-8(6)13-9/h1-5H,(H2,12,14)(H,15,16) |

Clave InChI |

AXBASJRXKXUHFC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=N2)C(=O)N)C=C1C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-carbamoylquinoline-6-carboxylic acid can be achieved through several methods:

Cyclization of Anthranilic Acid Derivatives: One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinoline core. The carbamoyl and carboxylic acid groups can be introduced through subsequent functionalization steps.

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde, followed by cyclization to form the quinoline ring. The carbamoyl and carboxylic acid groups can be introduced through further functionalization.

Pfitzinger Reaction: This reaction involves the condensation of isatin with a ketone, followed by cyclization to form the quinoline core. The functional groups can be introduced in subsequent steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Análisis De Reacciones Químicas

Types of Reactions

2-carbamoylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline core or the functional groups.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Condensation: Condensation reactions can be used to form new bonds and create more complex structures.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Condensation Reagents: Aldehydes, ketones, and carboxylic acids are commonly used in condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can convert carbonyl groups to hydroxyl groups. Substitution reactions can introduce various functional groups, such as halogens or amines.

Aplicaciones Científicas De Investigación

2-carbamoylquinoline-6-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.

Biology: The compound is used in the study of biological processes and the development of new drugs. It has been shown to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is used in the development of new pharmaceuticals. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.

Industry: The compound is used in the production of various industrial products, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for use in various industrial applications.

Mecanismo De Acción

The mechanism of action of 2-carbamoylquinoline-6-carboxylic acid depends on its specific application. In general, the compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological processes, leading to the desired therapeutic or industrial effects.

Molecular Targets and Pathways

Enzymes: The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways.

Receptors: The compound can bind to specific receptors, leading to changes in cellular signaling pathways.

Nucleic Acids: The compound can interact with DNA or RNA, leading to changes in gene expression or protein synthesis.

Comparación Con Compuestos Similares

Key Findings from Comparison:

Structural Variations: Substituent Position: The position of substituents (e.g., chloro, methyl, or heteroaromatic groups) significantly impacts molecular weight and solubility. For example, bulky groups like 2-methylphenyl increase molecular weight (~297 g/mol) compared to simpler analogs (~187 g/mol) .

Applications :

- Research Chemicals : Most compounds are labeled as "research chemicals," indicating exploratory use in medicinal chemistry or materials science .

- Drug Discovery : Derivatives with complex substituents (e.g., thienyl, furyl) are cited in drug discovery databases, hinting at roles in target validation or lead optimization .

Limitations of Available Data:

The provided evidence lacks detailed pharmacological, toxicological, or synthetic data. Comparisons are restricted to structural and physicochemical properties. Further studies are required to elucidate biological activity, metabolic stability, or synthetic routes for these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.